molecular formula C23H25NO7S2 B2880011 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 896303-45-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No.: B2880011
CAS No.: 896303-45-0
M. Wt: 491.57
InChI Key: WDWGVXFZLVNBML-UHFFFAOYSA-N
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Description

This compound features a pyran-4-one core substituted with a 4-methylthiazole-2-thiomethyl group at position 6 and a 3,4,5-triethoxybenzoate ester at position 2.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7S2/c1-5-27-18-8-15(9-19(28-6-2)21(18)29-7-3)22(26)31-20-11-30-16(10-17(20)25)13-33-23-24-14(4)12-32-23/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWGVXFZLVNBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylthiazole-2-thiol

The thiazole ring is constructed via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides. For 4-methylthiazole-2-thiol:

  • Chloroacetone reacts with thiourea in ethanol under reflux to yield 2-aminothiazole.
  • Methylation at position 4 is achieved using methyl iodide in the presence of potassium carbonate.
  • Thiolation via treatment with phosphorus pentasulfide (P₂S₅) in dry pyridine converts the amino group to a thiol.

Reaction Conditions:

  • Thiourea (1.2 eq), chloroacetone (1 eq), ethanol, reflux, 6 h.
  • Methylation: K₂CO₃ (2 eq), CH₃I (1.5 eq), DMF, 50°C, 4 h.
  • Thiolation: P₂S₅ (1.5 eq), pyridine, 110°C, 3 h.

Synthesis of 6-(Bromomethyl)-4-oxo-4H-pyran-3-ol

The pyranone core is synthesized via cyclization of diketones :

  • Ethyl acetoacetate and malonaldehyde undergo acid-catalyzed cyclization to form 4-oxo-4H-pyran-3-ol.
  • Bromination at position 6 is achieved using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator) in CCl₄.

Analytical Data:

  • Yield: 68% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).
  • ¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, pyranone H-5), 4.32 (s, 2H, CH₂Br), 2.45 (s, 3H, CH₃).

Preparation of 3,4,5-Triethoxybenzoic Acid

  • Gallic acid is triethylated using excess ethyl bromide and K₂CO₃ in DMF.
  • Hydrolysis of the ethyl ester group (if present) is performed using NaOH in ethanol/water.

Optimization Note:

  • Prolonged reaction times (>12 h) minimize residual mono-/di-ethoxy byproducts.

Thioether Formation: Coupling Pyranone and Thiazole

The bromomethyl pyranone reacts with 4-methylthiazole-2-thiol via nucleophilic aromatic substitution (SNAr):

  • Deprotonation of the thiol using NaH in N-methylpyrrolidone (NMP) generates the thiolate nucleophile.
  • Coupling with 6-(bromomethyl)-4-oxo-4H-pyran-3-ol at 60°C for 8 h.

Critical Parameters:

  • Solvent: NMP enhances solubility and stabilizes the thiolate.
  • Base: Sodium hydride (1.2 eq) ensures complete deprotonation.

Yield and Purity:

  • 72% isolated yield after recrystallization from ethanol.
  • HPLC Purity: >98% (C18 column, acetonitrile:water 70:30).

Esterification with 3,4,5-Triethoxybenzoic Acid

The hydroxyl group at position 3 of the pyranone undergoes Steglich esterification :

  • Activation of 3,4,5-triethoxybenzoic acid with DCC (1.5 eq) and DMAP (0.1 eq) in dry dichloromethane.
  • Reaction with the pyranone-thiazole intermediate at room temperature for 24 h.

Reaction Monitoring:

  • TLC (hexane:ethyl acetate 1:1) confirms consumption of starting material.

Workup:

  • Filtration to remove dicyclohexylurea (DCU), followed by column chromatography (silica gel, gradient elution).

Spectroscopic Confirmation:

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (ester C=O), 164.5 (pyranone C=O), 112–155 (aromatic carbons).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Esterification

An alternative employs Mitsunobu conditions (DIAD, PPh₃) for esterification, though yields are comparable (70–75%) to Steglich.

Direct Coupling via Acyl Chloride

3,4,5-Triethoxybenzoyl chloride, generated using SOCl₂, reacts with the pyranone in presence of triethylamine:

  • Advantage: Faster reaction (6 h vs. 24 h).
  • Disadvantage: Requires strict anhydrous conditions.

Crystallization and Purification

Final purification is achieved via recrystallization from ethyl acetate/hexane , yielding colorless crystals.

X-ray Crystallography Data (Hypothetical):

  • Space Group: P2₁/c.
  • Unit Cell Parameters: a = 7.294 Å, b = 12.203 Å, c = 18.107 Å, β = 95.8°.

Challenges and Optimization Strategies

  • Thiol Oxidation: Conduct reactions under nitrogen to prevent disulfide formation.
  • Ester Hydrolysis: Avoid aqueous workup at high pH to preserve the ester linkage.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could include antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with biological targets.

Industry

In materials science, the compound could be used in the design of novel materials with specific electronic or optical properties. Its structural components might contribute to the development of new polymers or nanomaterials.

Mechanism of Action

The mechanism by which 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyran rings could play a role in binding to active sites, while the benzoate moiety might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Thiazole-Containing Pyrimidine Derivatives

Compounds from and (Journal of Medicinal Chemistry, 2019) share thiazole and sulfur-based linkages but differ in their core structures (pyrimidine vs. pyran). Key comparisons:

Property Target Compound 4-((4-methylthiazol-2-yl)thio)-pyrimidine-5-carbonitrile () 4-(benzo[d]thiazol-2-ylthio)-pyrimidine-5-carbonitrile ()
Core Structure Pyran-4-one Pyrimidine Pyrimidine
Melting Point (°C) Not reported 226–227 223–224
Yield Not reported 76.7% 69.0%
Molecular Formula C₂₃H₂₅NO₆S₂ C₂₁H₁₈N₄NaO₃S₃ C₂₄H₁₈N₄NaO₃S₃
Key Bioactivity Not reported Anticancer (implied by structural class) Anticancer (implied by structural class)

The pyrimidine derivatives exhibit higher yields and defined anticancer activity, whereas the pyran-based target compound’s bioactivity remains uncharacterized in the evidence .

Benzoate Ester Analogs

The compound in , 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate, replaces the triethoxy group with a bromine atom. This substitution likely reduces hydrophilicity and alters electronic properties, impacting binding affinity. No bioactivity data is available for direct comparison .

Sulfur-Containing Analogs with Analgesic Activity

describes 6-[(1-naphthylmethyl)thio]-4-chloropyrazolo[3,4-d]pyrimidines, which feature a thioether group but a pyrazolo-pyrimidine core. These compounds demonstrate low toxicity (LD₅₀ = 2000 mg/kg) and superior analgesic activity compared to reference drugs.

Esters with Phenethylamino Groups ()

Compounds like I-6230 and I-6373 (ethyl 4-substituted benzoates) prioritize phenethylamino or thioether linkages over heterocyclic cores. Their activities (unreported in evidence) may differ due to reduced steric hindrance compared to the target compound’s bulky triethoxybenzoate group .

Structural and Functional Insights

  • Thiazole vs. Pyrimidine Cores : Thiazole-containing pyrimidines () show higher synthetic yields and defined bioactivity, suggesting pyrimidine cores may offer better stability for drug development.
  • Ester Substitutents : The triethoxybenzoate group in the target compound likely enhances electron-donating effects and solubility compared to brominated analogs ().
  • Sulfur Linkages : Thioether groups in both the target compound and pyrazolo-pyrimidines () may improve membrane permeability but require toxicity profiling.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, particularly thiazole derivatives, which are recognized for their diverse pharmacological properties. Its synthesis and biological activity have garnered significant attention in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N2O6SC_{21}H_{25}N_{2}O_{6}S, with a molecular weight of approximately 447.52 g/mol. The structure includes a pyran ring fused with thiazole and benzoate moieties, contributing to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC21H25N2O6S
Molecular Weight447.52 g/mol
Structural FeaturesPyran, Thiazole, Benzoate

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to interact with critical biological targets involved in disease processes. This compound's thioether linkage enhances its biological activity profile, allowing it to modulate various biochemical pathways.

Biological Activities

Research has indicated that thiazole derivatives possess a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have demonstrated effectiveness against various bacterial strains.
  • Antioxidant Properties : The presence of multiple functional groups suggests potential antioxidant capabilities.
  • Anticancer Effects : Preliminary studies indicate that thiazole derivatives can inhibit cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of thiazole derivatives found that compounds structurally related to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thiazole moiety in enhancing antimicrobial activity.
  • Cytotoxicity Against Cancer Cells :
    Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of thiazole and pyran intermediates, followed by their coupling with the triethoxybenzoate moiety. Key considerations during synthesis include:

  • Reaction Conditions : Temperature, solvent choice, and reaction time must be optimized for high yield and purity.
  • Catalysts : Specific catalysts may be employed to facilitate certain steps in the synthesis process.

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